REACTION_CXSMILES
|
[OH-].[Na+].[CH3:3][C:4]1[N:5]=[C:6]2[CH:11]=[N:10][CH:9]=[CH:8][N:7]2[C:12]=1[C:13]([O:15]CC)=[O:14].Cl>O>[CH3:3][C:4]1[N:5]=[C:6]2[CH:11]=[N:10][CH:9]=[CH:8][N:7]2[C:12]=1[C:13]([OH:15])=[O:14] |f:0.1|
|
Name
|
|
Quantity
|
1.754 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
CC=1N=C2N(C=CN=C2)C1C(=O)OCC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
goes to completion in minutes without additional heating
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
WASH
|
Details
|
eluted with 20% CH3CN/water
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=C2N(C=CN=C2)C1C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 250 mg | |
YIELD: PERCENTYIELD | 6% | |
YIELD: CALCULATEDPERCENTYIELD | 6.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |